Dicyclohexylamine nitrite

Vue d'ensemble

Description

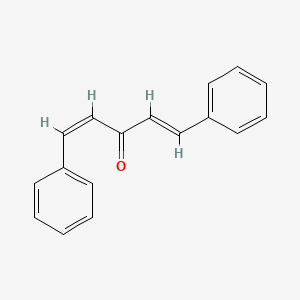

Dicyclohexylamine nitrite, also known as Dicyclohexylammonium nitrite, is an organic compound with the linear formula (C6H11)2NH · HNO2 . It has a molecular weight of 228.33 . It is a colorless liquid, although commercial samples can appear yellow .

Synthesis Analysis

Dicyclohexylamine, as a mixture with cyclohexylamine, is prepared by the catalytic hydrogenation of aniline (phenylamine), with a catalyst of ruthenium and/or palladium . This method produces mainly cyclohexylamine with little dicyclohexylamine . Better results have been reported when the catalyst is applied to a support of niobic acid .

Molecular Structure Analysis

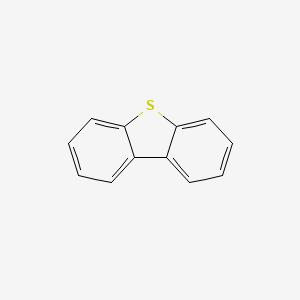

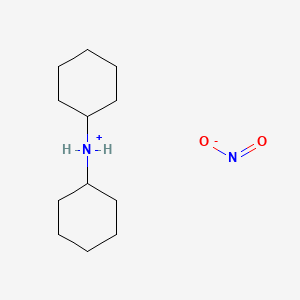

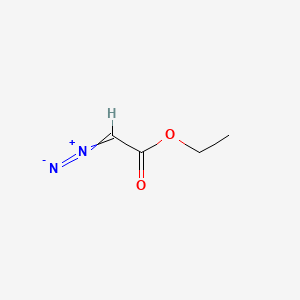

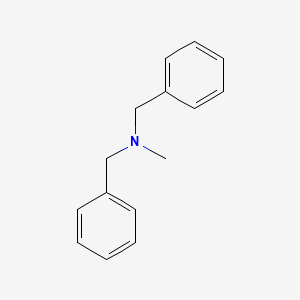

The molecular structure of Dicyclohexylamine nitrite is represented by the SMILES string ON=O.C1CCC(CC1)NC2CCCCC2 . The InChI representation is 1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) .

Physical And Chemical Properties Analysis

Dicyclohexylamine nitrite is a powder with a melting point of 182-183 °C (dec.) (lit.) . It has a vapor pressure of 3.3 mmHg at 25 °C . It should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Genotoxicity Studies

Dicyclohexylamine nitrite, when transformed into N-nitrosodicyclohexylamine (N-NO-DCHA), has been studied for its genotoxic effects. Investigations using human lymphocytes and the Ames test revealed that N-NO-DCHA induced micronuclei in human lymphocytes, indicating weak genotoxicity, but it was largely negative in the Ames test (Westphal et al., 2001). A similar study in V79 Chinese hamster cells showed significant DNA lesions and dose-dependent induction of sister chromatid exchange (SCE), suggesting that N-NO-DCHA is genotoxic in these cells (Gebel et al., 2001).

Corrosion Inhibition

Dicyclohexylamine nitrite has been used as a corrosion inhibitor, especially for steel. It's effective as a volatile corrosion inhibitor in ironwork packaging and has shown to protect steel in polluted environments with acidic vapors (He Lun-ying, 2009). Another study on the corrosion behavior of steel and zinc found that dicyclohexylamine nitrite acts as an anodic inhibitor for steel but accelerates corrosion in zinc (Khamis et al., 2001).

Cellular and Organ Effects

Research on rats exposed to dicyclohexylamine nitrite showed ultrastructural changes in hepatocytes and the adenohypophysis, indicating potential cellular damage and functional rearrangement (Gordienko & Didenko, 1977).

Antimicrobial Applications

Dicyclohexylamine showed inhibitory effects on bacterial growth, specifically impacting Streptococcus uberis and other strains in a study that investigated its interaction with spermidine synthase in bacteria (Mattila et al., 1984).

Environmental Impact Studies

Research has also looked into the effects of dicyclohexylamine nitrite on nitrification in aquatic systems. For instance, oxytetracycline, used in fish farming, was found to inhibit nitrification,potentially leading to the buildup of toxic ammonia and nitrite, which can be a concern for aquaculture practices. This study highlights the environmental impact of chemicals like dicyclohexylamine nitrite in aquatic systems (Klaver & Matthews, 1994).

Corrosion Prevention Research

In the context of corrosion prevention, dicyclohexylamine nitrite has been evaluated for its effectiveness in different polluted environments. Studies using volatile corrosion inhibitor monitors (VCIM) have demonstrated that dicyclohexylamine nitrite can significantly reduce the corrosion rate of carbon steel in environments with acidic vapors (Cano et al., 2005). Another investigation assessed the performance of dicyclohexylamine nitrite in controlling corrosion in an industrial marine atmosphere, providing insights into its practical applications in corrosion control (Kahraman et al., 2003).

Molecular Interaction Studies

The molecular interactions of dicyclohexylamine nitrite with metal surfaces have been characterized using techniques like ellipsometry. These studies contribute to understanding the mechanisms of action of vapor phase inhibitors like dicyclohexylamine nitrite and their effectiveness in protecting metals from corrosion (Reinhard & Künzelmann, 1987).

Surface Characterization in Corrosion Inhibition

Surface characterization studies have been conducted to evaluate the effects of dicyclohexylamine nitrite on steel exposed to atmospheric conditions. These studies provide valuable information about the surface interactions and long-term effectiveness of corrosion inhibitors in real-world environments (Kahraman et al., 2016).

Inhibition of Nitrosothiol Production

Research has also explored the capacity of certain compounds, like tetracyclines, to inhibit nitrosothiol production in osteoarthritic synovial cells, shedding light on the broader biochemical impacts of substances like dicyclohexylamine nitrite (Borderie et al., 2001).

Safety and Hazards

Orientations Futures

Dicyclohexylamine Nitrite has been used as a Volatile Corrosion Inhibitor for Steel in Polluted Environments . It has the ability to vaporize and condense on a metallic surface to make it less susceptible to corrosion . This suggests potential future applications in corrosion prevention and control.

Mécanisme D'action

Target of Action

Dicyclohexylamine nitrite is primarily used as a volatile corrosion inhibitor (VCI) for metals . Its primary targets are the metallic surfaces that are susceptible to corrosion .

Mode of Action

Dicyclohexylamine nitrite acts by vaporizing and condensing on the metallic surface, making it less susceptible to corrosion . This compound has a noticeable volatility, allowing it to be adsorbed inside the insulating screen from the gas phase on all surfaces of the product, including its hard-to-reach areas . The processes of inhibitors adsorption are associated with the formation of chemical donor-acceptor bonds with the metal, in which the functional group of the inhibitor molecule plays the role of a donor .

Biochemical Pathways

It’s known that the compound’s sublimation process is accompanied by dissociation into the initial components .

Pharmacokinetics

Its vapor pressure is a critical factor influencing its delivery rate to the protected surface and the period of maximum protective action . The vapor pressure of Dicyclohexylamine nitrite is 3.3 mmHg at 25 °C .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;nitrous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAKTZXUUNBLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.N(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N.NO2, C12H24N2O2 | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclohexylammonium nitrite appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light-colored solid; [CAMEO] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylamine nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

3129-91-7 | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3129-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYLAMINE NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39V3CN62U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Yes, studies demonstrate its effectiveness in environments containing acetic acid and formic acid vapors at high humidity []. Electrochemical measurements confirmed a significant decrease in the corrosion rate of carbon steel in these conditions.

A: Research indicates that volcanic ash enhances the volatilization rate of dicyclohexylamine nitrite []. Specifically, a tablet containing 20% volcanic ash showed the fastest volatilization rate. This suggests potential applications for controlled release of the inhibitor.

A: While initially effective, studies show that the inhibition effectiveness of dicyclohexylamine nitrite deteriorates over time in atmospheric exposure, becoming ineffective within four months [, ]. This emphasizes the need for long-term protection strategies or alternative inhibitors for extended outdoor applications.

A: Studies demonstrate that a tablet containing 80% dicyclohexylamine nitrite exhibits the optimal inhibition effect []. This highlights the importance of precise formulation for achieving the desired vapor pressure and corrosion protection.

A: Yes. Research shows that incorporating dicyclohexylamine nitrite into Celite-polyethylene films provides superior long-term anti-rust protection for packaged steel compared to plain polyethylene films []. The porous nature of Celite allows for controlled release of the inhibitor, extending its effectiveness.

A: The molecular formula of dicyclohexylamine nitrite is C12H23N3O2, and its molecular weight is 241.32 g/mol [].

A: Studies on rats exposed to dicyclohexylamine nitrite reveal potential toxicity to the liver [, ] and adenohypophysis [, ]. These findings underscore the importance of handling this compound with care and using appropriate personal protective equipment.

A: Thin-layer chromatography has been successfully employed to determine the concentration of dicyclohexylamine nitrite in air samples [, ]. This method enables the monitoring of workplace exposure levels for ensuring occupational safety.

A: Research has shown that distillation of wastewater in the presence of alkali effectively removes organic contaminants, including dicyclohexylamine nitrite []. This method presents a viable solution for treating industrial wastewater and minimizing environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)